![molecular formula C10H20OSi B070595 4-(Triethylsilyl)-3-butyn-1-ol CAS No. 160194-29-6](/img/structure/B70595.png)
4-(Triethylsilyl)-3-butyn-1-ol
Overview
Description
“4-(Triethylsilyl)-3-butyn-1-ol” is a compound that contains a triethylsilyl group . This group consists of three ethyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Molecular Structure Analysis
The molecular structure of “this compound” involves a triethylsilyl group, which consists of three ethyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .Scientific Research Applications
Marshall, Chobanian, and Yanik (2001) developed an improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol, leading to homopropargylic alcohol adducts through highly enantio-, regio-, and diastereoselective additions to aldehydes (Marshall, Chobanian, & Yanik, 2001).
Zhang, Lou, Zong, and Wu (2008) discussed the synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate in preparing a 5-lipoxygenase inhibitor, through the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (Zhang, Lou, Zong, & Wu, 2008).
Wein, Tong, and McDonald (2012) presented an economical synthesis method for 4-trimethylsilyl-2-butyn-1-OL, exploring Bronsted and Lewis acid-promoted intramolecular cyclizations (Wein, Tong, & McDonald, 2012).
Xiao, Zong, and Lou (2009) reported the biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using a novel strain Acetobacter sp. CCTCC M209061, which showed high yield and product enantiomeric excess (Xiao, Zong, & Lou, 2009).
Tamaru, Hojo, and Yoshida (1991) explored the palladium(II)-catalyzed carbonylation of 3-buten-1-ols and 3-butyn-1-ols, including 4-(trimethylsilyl)-3-butyn-1-ols, for the efficient synthesis of γ-butyrolactones (Tamaru, Hojo, & Yoshida, 1991).
Overman, Brown, and McCann (2003) discussed the intermediate use of 4-(trimethylsilyl)-3-butyn-1-ol in the preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol (Overman, Brown, & McCann, 2003).
Future Directions
properties
IUPAC Name |
4-triethylsilylbut-3-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVVVDUELKMQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375299 | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160194-29-6 | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160194-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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